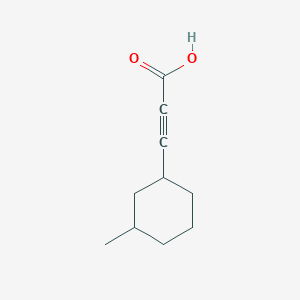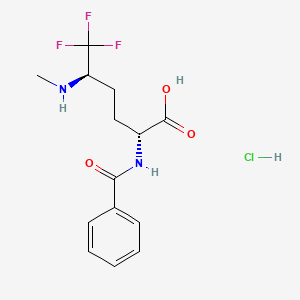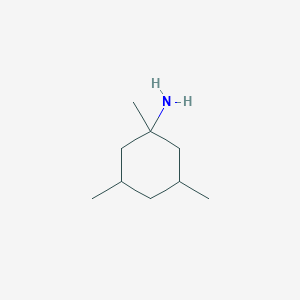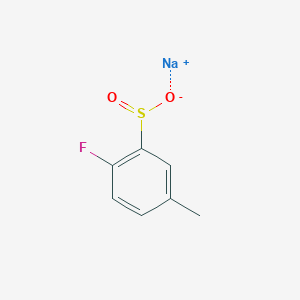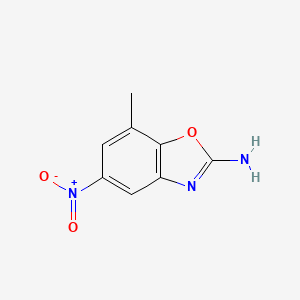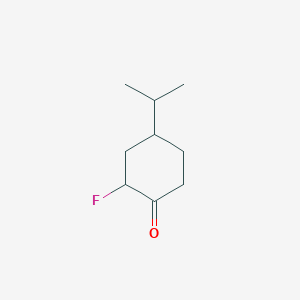
2-Fluoro-4-(propan-2-yl)cyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-4-(propan-2-yl)cyclohexan-1-one: is an organic compound with the molecular formula C₉H₁₅FO and a molecular weight of 158.21 g/mol . This compound is characterized by a cyclohexanone ring substituted with a fluorine atom and an isopropyl group. It is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(propan-2-yl)cyclohexan-1-one typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone as the starting material.
Fluorination: or under controlled conditions.
Isopropylation: The isopropyl group is introduced through a Friedel-Crafts alkylation reaction using and a Lewis acid catalyst like .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control is common to maintain consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-4-(propan-2-yl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like or .
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as or .
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like or .
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Substitution: Sodium methoxide (NaOMe), Potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Carboxylic acids, Ketones
Reduction: Alcohols
Substitution: Various substituted cyclohexanones
Wissenschaftliche Forschungsanwendungen
2-Fluoro-4-(propan-2-yl)cyclohexan-1-one has several applications in scientific research:
Organic Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Material Science: It is explored for its potential use in the development of novel materials with unique properties.
Biological Studies: The compound is used in studies to understand the interaction of fluorinated compounds with biological systems.
Wirkmechanismus
The mechanism of action of 2-Fluoro-4-(propan-2-yl)cyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. The isopropyl group may contribute to the compound’s lipophilicity, affecting its distribution within biological systems. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-Fluoro-4-(propan-2-yl)cyclohexan-1-one can be compared with other similar compounds, such as:
2-Fluorocyclohexanone: Lacks the isopropyl group, resulting in different chemical and biological properties.
4-(Propan-2-yl)cyclohexan-1-one: Lacks the fluorine atom, affecting its reactivity and interaction with biological targets.
2-Fluoro-4-methylcyclohexan-1-one: Similar structure but with a methyl group instead of an isopropyl group, leading to variations in physical and chemical properties.
Eigenschaften
Molekularformel |
C9H15FO |
|---|---|
Molekulargewicht |
158.21 g/mol |
IUPAC-Name |
2-fluoro-4-propan-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C9H15FO/c1-6(2)7-3-4-9(11)8(10)5-7/h6-8H,3-5H2,1-2H3 |
InChI-Schlüssel |
FNJQQFNQXVDRJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1CCC(=O)C(C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


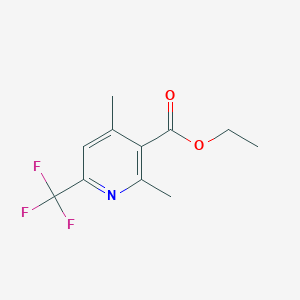
![N-Methyl-4-[(1-methyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine](/img/structure/B13188018.png)
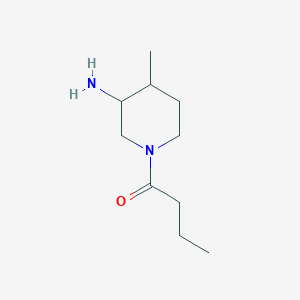
![[4-(Propan-2-yl)cyclohexyl]methanesulfonamide](/img/structure/B13188030.png)
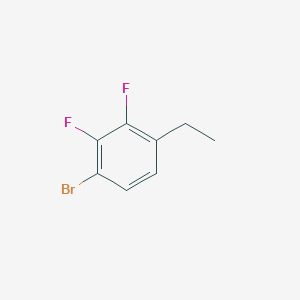

![N-[(3-Formylphenyl)methyl]but-2-enamide](/img/structure/B13188048.png)
![2-{Bicyclo[3.2.0]heptan-6-yl}ethan-1-amine](/img/structure/B13188063.png)
